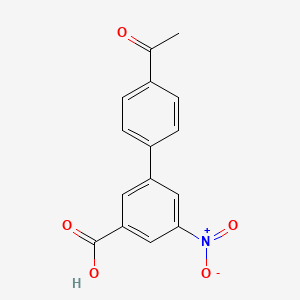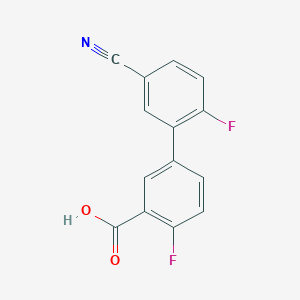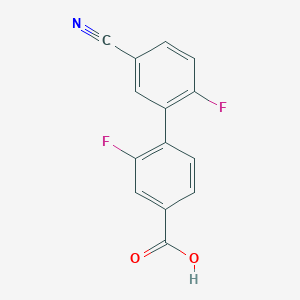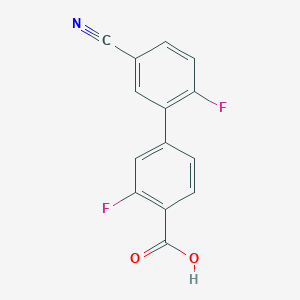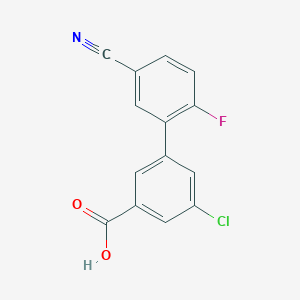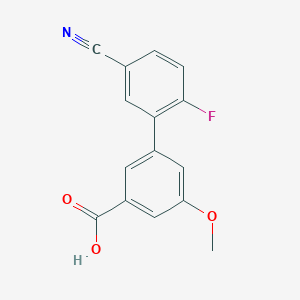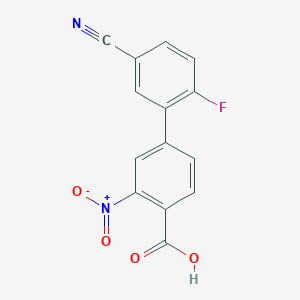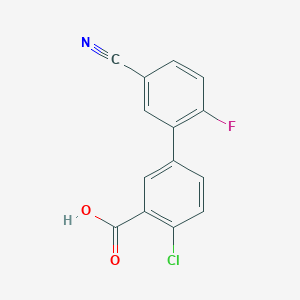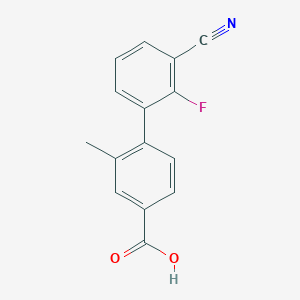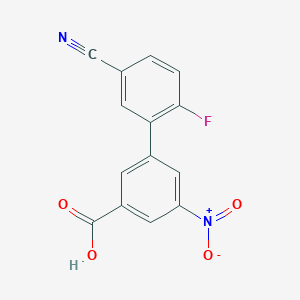
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% (CNFNB) is an organic compound of importance in the fields of synthetic chemistry and pharmaceuticals. CNFNB is a monocarboxylic acid, and is composed of a benzene ring with a nitro group, a cyano group, and a fluorine atom attached. CNFNB is used in a variety of synthetic processes, and has been studied for its potential to serve as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has been studied for its potential to serve as a therapeutic agent. It has been shown to have anticancer properties, and has been studied as a potential treatment for breast cancer. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has also been studied for its potential to inhibit the growth of certain bacteria, and has been investigated as a potential treatment for infections caused by Staphylococcus aureus and Escherichia coli. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has also been studied for its potential to inhibit the growth of certain fungi, and has been investigated as a potential treatment for fungal infections.
Wirkmechanismus
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% is not fully understood. It is believed that 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% works by inhibiting the activity of certain enzymes, such as cytochrome P450. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% is also believed to act as an antioxidant, and has been shown to scavenge free radicals.
Biochemical and Physiological Effects
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has also been shown to inhibit the growth of certain bacteria and fungi, and has been studied as a potential treatment for infections caused by Staphylococcus aureus and Escherichia coli, as well as fungal infections. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% has also been shown to have anticancer properties, and has been studied as a potential treatment for breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% in lab experiments include its low cost, its stability in a variety of conditions, and its ability to be synthesized in a relatively simple manner. The main disadvantage of using 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% in lab experiments is its potential toxicity. 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% is toxic to human cells and should be handled with caution.
Zukünftige Richtungen
For research on 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% include further investigation of its potential to serve as a therapeutic agent, further study of its mechanism of action, further investigation of its biochemical and physiological effects, and further study of its potential toxicity. Additionally, further research should be conducted to explore the potential of 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% to be used in the synthesis of other compounds.
Synthesemethoden
3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 5-cyano-2-fluorophenol with nitric acid. This reaction is conducted in the presence of sulfuric acid, and produces 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, 95% as the end product. The reaction is carried out at room temperature, and the resulting product is a white solid.
Eigenschaften
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(5-9)17(20)21/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEMSTNFBCLBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689821 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-51-5 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

